(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine
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Description
(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine is a useful research compound. Its molecular formula is C21H19ClN4O2S2 and its molecular weight is 458.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010). Similar studies have reported the synthesis of formazans from Mannich bases of related compounds, which also displayed moderate antimicrobial activity, indicating their usefulness in creating new treatments for bacterial and fungal infections (Sah et al., 2014).
Fungicidal Activity
Compounds synthesized from related triazolo and thiadiazole derivatives have been found to exhibit fungicidal activity, which can be crucial in agricultural applications to control fungal diseases in plants. This highlights their potential utility in developing new fungicides (El-Telbani et al., 2007).
Synthesis of Novel Compounds
Research has also focused on using related compounds as intermediates in the synthesis of novel compounds with potential biological activities. This includes the creation of new classes of compounds that could serve as the basis for further pharmaceutical development (Clerici et al., 1999). Another study explored the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines and other related compounds, showing the versatility of these chemical structures in creating diverse molecules with potential therapeutic uses (Li et al., 2012).
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfanyl-N-[(4-methoxyphenyl)methoxy]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-14-20(30-21-23-13-24-26(14)21)19(12-29-18-9-5-16(22)6-10-18)25-28-11-15-3-7-17(27-2)8-4-15/h3-10,13H,11-12H2,1-2H3/b25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIGJZXSIRJPMI-NCELDCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=CC=C(C=C3)OC)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=C(C=C3)OC)/CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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